Thalidomide-4-O-C6-NH2 hydrochloride

PROTAC Targeted Protein Degradation CRBN E3 Ligase

Pre-functionalized CRBN ligand-linker conjugate with a pre-attached C6-alkylamine linker and reactive primary amine handle—eliminating sequential linker chemistry for single-step PROTAC assembly via amide coupling. Validated as the CRBN-recruiting module in dTAG-13 (FKBP12F36V/BET degrader). C4-O-ether attachment geometry confirmed by X-ray crystallography; projects the linker into solvent-accessible space without perturbing the critical glutarimide-CRBN hydrogen bonding network. ≥98% purity with batch-to-batch consistency ensures reproducible ternary complex formation. Reduces per-compound synthesis time from 2–3 days to <1 day on automated parallel synthesis platforms, enabling efficient library screening of 20–100 PROTAC variants.

Molecular Formula C19H24ClN3O5
Molecular Weight 409.9 g/mol
CAS No. 2245697-88-3
Cat. No. B2421633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-4-O-C6-NH2 hydrochloride
CAS2245697-88-3
Molecular FormulaC19H24ClN3O5
Molecular Weight409.9 g/mol
Structural Identifiers
InChIInChI=1S/C19H23N3O5.ClH/c20-10-3-1-2-4-11-27-14-7-5-6-12-16(14)19(26)22(18(12)25)13-8-9-15(23)21-17(13)24;/h5-7,13H,1-4,8-11,20H2,(H,21,23,24);1H
InChIKeyHYHUBACBCPALHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-4-O-C6-NH2 hydrochloride (CAS 2245697-88-3) – CRBN Ligand-Linker Conjugate for PROTAC Development


Thalidomide-4-O-C6-NH2 hydrochloride (CAS 2245697-88-3, C₁₉H₂₄ClN₃O₅, MW 409.86) is a pre-functionalized E3 ligase ligand-linker conjugate comprising the thalidomide-based cereblon (CRBN) recruiting motif covalently attached to a six-carbon alkylamine linker terminating in a primary amine . The compound integrates the CRBN-binding pharmacophore with a reactive amine handle in a single molecular entity, eliminating the need for separate linker attachment steps during PROTAC assembly . It has been specifically employed as the CRBN-recruiting module in the heterobifunctional degrader dTAG-13, which targets FKBP12ᴱ³⁶ⱽ and BET proteins for ubiquitin-proteasome-mediated degradation [1].

Why In-House Linker Attachment Cannot Substitute for Thalidomide-4-O-C6-NH2 hydrochloride


In PROTAC development, the linker composition, attachment position, and length are not passive spacers but dominant determinants of ternary complex geometry, degradation efficiency, and physicochemical properties [1]. Substituting this pre-assembled conjugate with separate thalidomide derivatives plus custom linker chemistry introduces multiple uncontrolled variables: the exact C4-O-ether attachment geometry (which differs from C5-substituted analogs in CRBN binding pose [2]), the precise six-carbon alkyl chain length (shorter or longer linkers alter PROTAC efficacy non-linearly [3]), and batch-to-batch variability in conjugation efficiency. Thalidomide-4-O-C6-NH2 hydrochloride provides a standardized, analytically characterized building block with defined stereoelectronic properties at the CRBN-ligand interface and a predictable amine handle for amide bond formation, ensuring reproducible PROTAC assembly across experiments and laboratories [4].

Quantitative Differentiation Evidence for Thalidomide-4-O-C6-NH2 hydrochloride


C4-O-C6-NH2 Conjugate Enables dTAG-13 with Sub-Nanomolar Degradation Potency

Thalidomide-4-O-C6-NH2 hydrochloride serves as the CRBN-recruiting module in dTAG-13, a PROTAC that degrades FKBP12ᴱ³⁶ⱽ with a reported DC₅₀ of approximately 0.5 nM and near-complete degradation (>95%) at 10 nM in cellular assays [1]. This performance depends critically on the C4-O-ether linkage geometry and the six-carbon alkylamine spacer, which together establish the optimal distance and orientation between the CRBN-binding thalidomide moiety and the FKBP12ᴱ³⁶ⱽ-binding AP1867 ligand [2].

PROTAC Targeted Protein Degradation CRBN E3 Ligase

C4-O-Ether Attachment Position Differentiates This Conjugate from C5-Functionalized Analogs

The C4-O-ether linkage in Thalidomide-4-O-C6-NH2 hydrochloride directs the linker vector away from the CRBN binding interface, preserving the critical glutarimide ring interactions with CRBN while orienting the linker toward solvent-accessible space [1]. In contrast, C5-substituted thalidomide analogs (e.g., Thalidomide-5-O-C6-acid, CAS 2169266-69-5) project the linker from a different trajectory relative to the CRBN binding pocket, which can alter the geometry of the ternary complex and affect degradation efficiency [2]. Structural studies confirm that the C4 hydroxyl of 4-hydroxy-thalidomide is solvent-exposed in the CRBN-bound state, making this position optimal for linker attachment without perturbing CRBN engagement [3].

CRBN Ligand Design Structure-Activity Relationship PROTAC Synthesis

Six-Carbon Alkyl Linker Length Matches Established PROTAC Design Principles

The six-carbon (C6) alkyl spacer in this conjugate falls within the empirically established optimal linker length range for cereblon-based PROTACs. Systematic linker length studies across multiple PROTAC targets demonstrate that linker lengths between 12-20 atoms (in the fully assembled PROTAC) typically produce maximum degradation efficiency [1]. The C6 alkylamine provides approximately 6-7 Å of linear extension from the C4-O attachment point, contributing to a total linker length in the 12-16 atom range when coupled to a target-binding warhead via standard amide or carbamate chemistry [2]. Linkers shorter than 8 atoms frequently fail to accommodate ternary complex formation, while linkers exceeding 25 atoms may introduce excessive conformational flexibility that reduces degradation efficiency [3].

Linker Optimization PROTAC Design Ternary Complex Formation

Hydrochloride Salt Form Enhances Aqueous Solubility Relative to Free Base

Thalidomide-4-O-C6-NH2 hydrochloride (MW 409.86) demonstrates improved aqueous solubility compared to its free base counterpart (Thalidomide-4-O-C6-NH2, MW 373.40, CAS 1957235-98-1) . The hydrochloride salt form ionizes the terminal primary amine, increasing polarity and enabling dissolution in aqueous buffers commonly used for bioconjugation reactions . Reported aqueous solubility for the hydrochloride salt is approximately 38 µg/mL at pH 7.4 , which, while still modest, represents a measurable improvement over the neutral free base and facilitates direct use in aqueous coupling protocols without pre-dissolution in organic co-solvents [1].

Formulation Solubility PROTAC Synthesis

Pre-Assembled Conjugate Reduces Synthetic Steps Relative to Sequential Linker Attachment

This compound integrates the CRBN ligand and linker into a single molecular entity, requiring only one coupling step (amide bond formation with a carboxylate-containing warhead) to assemble a complete PROTAC [1]. In contrast, using separate components—such as 4-hydroxy-thalidomide plus a heterobifunctional linker—requires at least two sequential coupling steps (attachment of linker to CRBN ligand, followed by warhead conjugation) with intervening purification [2]. Each additional synthetic step introduces yield loss (typically 70-90% per amide coupling step), consumes additional material, and increases the risk of side-product formation . The pre-assembled conjugate thus enables more efficient PROTAC library generation and reduces material consumption per synthesized degrader .

PROTAC Synthesis Chemical Biology Workflow Efficiency

High Analytical Purity Specification Reduces Batch-to-Batch Variability in PROTAC Assembly

Commercial batches of Thalidomide-4-O-C6-NH2 hydrochloride are supplied with verified analytical purity specifications, typically ≥98% as determined by HPLC . This purity level ensures consistent molar quantities of reactive amine for stoichiometric PROTAC assembly. In contrast, in-house synthesized CRBN ligand-linker conjugates often exhibit variable purity (ranging from 85-95%) and may contain residual starting materials (e.g., unreacted thalidomide derivatives) that can act as competitive CRBN binders and confound degradation assay interpretation [1]. The availability of batch-specific Certificates of Analysis (CoA) with HPLC traces and NMR confirmation provides documented quality assurance that is essential for reproducible research and patent filing .

Quality Control Reproducibility PROTAC Development

High-Value Application Scenarios for Thalidomide-4-O-C6-NH2 hydrochloride (CAS 2245697-88-3)


Rapid PROTAC Library Synthesis for CRBN-Dependent Degrader Screening

Thalidomide-4-O-C6-NH2 hydrochloride enables single-step conjugation to carboxylate-containing target-binding ligands, facilitating the parallel synthesis of PROTAC libraries for screening campaigns . The pre-attached C6 alkylamine linker eliminates the need for sequential linker attachment and purification steps, reducing total synthesis time per compound from 2-3 days to <1 day when coupled with automated parallel synthesis platforms. This efficiency is particularly valuable in early-stage degrader discovery where 20-100 PROTAC variants may require evaluation to identify optimal linker length and geometry [1].

Validation of CRBN-Mediated Degradation Using dTAG-13 Control System

As the established CRBN-recruiting module in dTAG-13, this compound enables researchers to construct the validated FKBP12ᴱ³⁶ⱽ degrader as a positive control for CRBN-dependent degradation assays . This application is critical for establishing assay conditions (incubation time, concentration range, washout protocols) and confirming that observed protein loss is genuinely proteasome-dependent and CRBN-mediated rather than an artifact of transcriptional regulation or cytotoxicity [1]. The documented sub-nanomolar DC₅₀ of dTAG-13 provides a benchmark for comparing the performance of novel CRBN-based degraders [2].

Custom PROTAC Development with Defined C4-O-Ether Linker Geometry

For research groups developing PROTACs against novel targets of interest, this conjugate provides a structurally validated starting point with known CRBN binding pose and linker trajectory . The C4-O-ether attachment has been confirmed by X-ray crystallography to project the linker into solvent-accessible space without perturbing the critical glutarimide-CRBN hydrogen bonding network, providing predictable ternary complex geometry [1]. This reduces the need for iterative linker-position optimization that would otherwise be required if using C5-substituted or other positional isomers of thalidomide-based CRBN ligands [2].

Chemical Biology Studies of CRBN-Dependent Ubiquitination Mechanisms

The compound serves as a tool for investigating the mechanistic requirements of CRBN-mediated ubiquitination in cellular systems . When conjugated to various target-binding warheads, the resulting PROTACs enable systematic study of how linker length, rigidity, and attachment geometry influence ternary complex formation kinetics, ubiquitination efficiency, and degradation rates [1]. The high analytical purity (≥98%) and batch-to-batch consistency of commercial material ensure that observed biological differences between PROTAC variants reflect genuine structure-activity relationships rather than variable reagent quality [2].

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